Dasatinib metabolite M6

Description

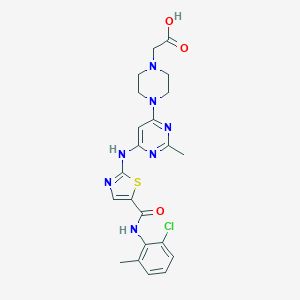

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN7O3S/c1-13-4-3-5-15(23)20(13)28-21(33)16-11-24-22(34-16)27-17-10-18(26-14(2)25-17)30-8-6-29(7-9-30)12-19(31)32/h3-5,10-11H,6-9,12H2,1-2H3,(H,28,33)(H,31,32)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCDXJFWSYUNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474430 | |

| Record name | Dasatinib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-53-9 | |

| Record name | 2-(4-(6-((5-((2-Chloro-6-methyl-phenyl)carbamoyl)thiazol-2-yl)amino)-2-methyl-pyrimidin-4-yl)piperazin-1-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasatinib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(6-((5-((2-CHLORO-6-METHYL-PHENYL)CARBAMOYL)THIAZOL-2-YL)AMINO)-2-METHYL-PYRIMIDIN-4-YL)PIPERAZIN-1-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83FL89EU88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Dasatinib Carboxylic Acid Metabolite (M6): A Technical Guide for Researchers

For research, scientific, and drug development professionals, this in-depth technical guide outlines a plausible synthetic pathway for the Dasatinib carboxylic acid metabolite, a significant oxidative metabolite of the tyrosine kinase inhibitor Dasatinib. This guide provides detailed, albeit hypothetical, experimental protocols, summarizes potential quantitative data, and includes visualizations to aid in the understanding of the synthetic process.

Dasatinib, a potent inhibitor of multiple tyrosine kinases, undergoes extensive metabolism in vivo. One of the key metabolic pathways involves the oxidation of the N-hydroxyethyl side chain of the piperazine (B1678402) moiety to a carboxylic acid, forming the metabolite known as M6. The availability of a pure standard of this metabolite is crucial for various research applications, including pharmacokinetic studies, drug metabolism investigations, and as a reference standard in analytical methods. This guide proposes a two-step chemical synthesis to obtain this important metabolite.

Proposed Synthetic Pathway

The proposed synthesis involves an initial protection of the reactive secondary amine on the thiazole (B1198619) ring of Dasatinib, followed by the selective oxidation of the primary alcohol on the piperazine side chain to a carboxylic acid, and a final deprotection step.

Caption: Proposed synthetic pathway for the Dasatinib carboxylic acid metabolite (M6).

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of the Dasatinib carboxylic acid metabolite.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-Dasatinib (Boc-Protected Dasatinib)

This initial step aims to protect the secondary amine on the thiazole ring to prevent side reactions during the subsequent oxidation step.

Methodology:

-

Dissolution: Dissolve Dasatinib (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (B128534) (TEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Protecting Agent: Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Boc-protected Dasatinib.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-Dasatinib Carboxylic Acid Metabolite

This step involves the selective oxidation of the primary alcohol on the N-hydroxyethylpiperazine side chain to a carboxylic acid. A TEMPO-based oxidation system is proposed for its mild and selective nature.

Methodology:

-

Dissolution: Dissolve Boc-protected Dasatinib (1.0 eq) in a mixture of dichloromethane (DCM) and water.

-

Addition of Catalysts: Add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 eq) and bis(acetoxy)iodobenzene (BAIB) (2.5 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected Dasatinib carboxylic acid metabolite.

Step 3: Deprotection to Yield Dasatinib Carboxylic Acid Metabolite (M6)

The final step is the removal of the Boc protecting group to yield the target metabolite.

Methodology:

-

Dissolution: Dissolve the Boc-protected Dasatinib carboxylic acid metabolite (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acid: Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Purification and Isolation: The crude product can be purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure Dasatinib carboxylic acid metabolite. The final product can be isolated as a solid after lyophilization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the Dasatinib carboxylic acid metabolite. The values are hypothetical and would need to be confirmed by experimental results.

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) (by HPLC) |

| 1 | Boc-Protected Dasatinib | Dasatinib | Boc₂O, TEA | DCM | 85-95 | >98 |

| 2 | Boc-Protected Carboxylic Acid Metabolite | Boc-Protected Dasatinib | TEMPO, BAIB | DCM/H₂O | 60-75 | >95 |

| 3 | Dasatinib Carboxylic Acid Metabolite (M6) | Boc-Protected Carboxylic Acid Metabolite | TFA | DCM | 90-98 | >99 |

Characterization Data (Hypothetical):

-

¹H NMR: Spectral data should be consistent with the proposed structure, showing the disappearance of the signals corresponding to the N-hydroxyethyl group and the appearance of a signal for the carboxylic acid proton.

-

¹³C NMR: The spectrum should show a new signal corresponding to the carboxylic acid carbon.

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should confirm the exact mass of the Dasatinib carboxylic acid metabolite.

-

HPLC: The purity of the final compound should be determined by HPLC analysis.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the Dasatinib carboxylic acid metabolite.

Caption: Overall experimental workflow for the synthesis of the Dasatinib carboxylic acid metabolite.

This technical guide provides a comprehensive, though theoretical, framework for the synthesis of the Dasatinib carboxylic acid metabolite. Researchers and scientists can use this information as a starting point for developing a robust and efficient synthetic route for this important molecule for their research needs. It is important to note that all experimental work should be conducted by qualified personnel in a properly equipped laboratory, with all necessary safety precautions in place.

Purification of Dasatinib Metabolite M6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purification and characterization of Dasatinib metabolite M6, also known as Dasatinib carboxylic acid. Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism, with M6 being one of its oxidative metabolites. The availability of a highly purified M6 standard is crucial for a variety of research and development applications, including pharmacokinetic studies, bioanalytical method validation, and in vitro pharmacological profiling. This document details the metabolic origin of M6, a proposed preparative high-performance liquid chromatography (HPLC) method for its purification, and the analytical techniques required for its characterization and certification as a reference standard. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams.

Introduction to Dasatinib and its Metabolism

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). It functions by inhibiting the Bcr-Abl fusion protein and Src family kinases, thereby disrupting downstream signaling pathways that promote cancer cell proliferation.

Dasatinib is extensively metabolized in humans, primarily by cytochrome P450 (CYP) 3A4, as well as by flavin-containing monooxygenase 3 (FMO3) and cytosolic oxidoreductases. This metabolic activity results in several circulating metabolites, including M4 (N-dealkylation), M5 (N-oxidation), M20 and M24 (hydroxylation), and M6 (carboxylic acid formation). While some metabolites are pharmacologically active, the characterization of each is essential for a complete understanding of Dasatinib's disposition and potential drug-drug interactions. This compound is specifically formed through oxidation of the primary alcohol on the hydroxyethyl (B10761427) piperazine (B1678402) moiety to a carboxylic acid.

Dasatinib Signaling Pathway

The following diagram illustrates the inhibitory action of Dasatinib on the Bcr-Abl signaling pathway, which is central to its therapeutic effect in CML.

Purification of this compound Standard

The purification of Dasatinib M6 to an analytical standard grade requires a robust and reproducible method, typically involving preparative HPLC. The following sections outline a proposed workflow for the isolation and purification of M6.

Proposed Experimental Workflow

The overall process for obtaining a purified M6 standard can be broken down into several key stages, from the starting material to the final, characterized product.

Experimental Protocols

This protocol is a proposed method for the purification of Dasatinib M6 using preparative reverse-phase HPLC.

| Parameter | Condition |

| Instrumentation | Preparative HPLC system with a UV detector |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | 320 nm |

| Injection Volume | 5 mL of crude M6 solution (dissolved in DMSO/Methanol) |

Procedure:

-

Dissolve the crude Dasatinib M6 starting material in a minimal amount of DMSO and dilute with methanol (B129727) to the desired concentration.

-

Filter the sample solution through a 0.45 µm PTFE filter.

-

Equilibrate the preparative HPLC column with 10% mobile phase B for at least 15 minutes.

-

Inject the sample and begin the gradient elution.

-

Collect fractions corresponding to the major peak detected at 320 nm.

-

Pool the fractions containing the purified M6.

-

Evaporate the solvent under reduced pressure to obtain the purified solid.

To confirm the purity of the isolated M6, an analytical HPLC method is employed.

| Parameter | Condition |

| Instrumentation | Analytical HPLC system with a UV-Vis detector |

| Column | C18, 5 µm, 150 x 4.6 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 320 nm |

| Injection Volume | 10 µL |

Procedure:

-

Prepare a solution of the purified M6 in methanol (approximately 0.1 mg/mL).

-

Inject the solution into the analytical HPLC system.

-

Integrate the peak area of M6 and any impurities to calculate the purity.

Data Presentation and Characterization

Following purification, the identity and purity of the Dasatinib M6 standard must be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-((6-(4-(carboxymethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |

| Molecular Formula | C22H24ClN7O3S |

| Molecular Weight | 501.99 g/mol |

| Appearance | White to off-white solid |

Analytical Characterization Data

The following table summarizes the expected analytical data for the purified Dasatinib M6 standard.

| Analytical Technique | Expected Result |

| Purity (Analytical HPLC) | ≥ 98% |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]+ calculated: 502.1377; found: 502.1375 ± 5 ppm |

| ¹H NMR (400 MHz, DMSO-d₆) | Peaks consistent with the proposed structure, showing signals for the thiazole, pyrimidine, phenyl, and piperazine moieties. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Carbon signals corresponding to the chemical structure of Dasatinib M6. |

Conclusion

The purification of this compound to a high-purity standard is essential for advancing our understanding of Dasatinib's pharmacology and for the development of robust bioanalytical methods. The proposed preparative HPLC method, coupled with rigorous analytical characterization, provides a reliable pathway to obtaining a well-characterized M6 standard. This technical guide serves as a valuable resource for researchers and scientists in the field of drug metabolism and pharmaceutical analysis.

An In-Depth Technical Guide to the Chemical Characterization of Dasatinib M6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332), a potent tyrosine kinase inhibitor, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, Dasatinib M6, also known as Dasatinib carboxylic acid, is a significant oxidative metabolite. A thorough understanding of the chemical and physical properties of this metabolite is crucial for a comprehensive assessment of Dasatinib's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the chemical characterization of Dasatinib M6, including its structural features, physicochemical properties, and the analytical methodologies used for its identification and quantification.

Chemical Identity and Structure

Dasatinib M6 is formed through the oxidation of the N-hydroxyethyl side chain of the piperazine (B1678402) ring of Dasatinib to a carboxylic acid.

Chemical Name: 2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetic acid[1] Molecular Formula: C₂₂H₂₄ClN₇O₃S[1][2] Molecular Weight: 501.99 g/mol [1][2]

Physicochemical Properties

The physicochemical properties of Dasatinib M6 are important for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. While experimental data for some properties are limited, available information and predicted values are summarized below.

| Property | Value | Reference |

| Melting Point | >192°C (decomposes) | Predicted |

| pKa | 2.40 ± 0.10 | Predicted |

| Solubility | Soluble in DMSO. | [3] |

| In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL (4.98 mM). | [2] | |

| In a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), solubility is ≥ 2.5 mg/mL (4.98 mM). | [2] | |

| In a formulation of 10% DMSO and 90% Corn Oil, solubility is ≥ 2.5 mg/mL (4.98 mM). | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the molecular structure of Dasatinib M6. Specific chemical shifts and coupling constants would be required for full structural assignment. While specific experimental data for M6 is not available, general methods for obtaining NMR data on Dasatinib and its derivatives have been described.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of Dasatinib and its metabolites in biological matrices. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly employed.

Expected MS/MS Fragmentation: The fragmentation pattern of Dasatinib M6 is expected to be similar to that of Dasatinib, with characteristic losses corresponding to different parts of the molecule. The precursor ion would be [M+H]⁺ at m/z 502. The fragmentation of the parent drug, Dasatinib, often involves cleavage of the amide bond and fragmentation of the piperazine ring.[7][8][9] A detailed high-resolution MS/MS analysis would be necessary to fully characterize the fragmentation pathways of M6.

Metabolic Pathway

Dasatinib M6 is a Phase I metabolite of Dasatinib. The formation of M6 occurs through the oxidation of the primary alcohol on the hydroxyethylpiperazine side chain to a carboxylic acid. While the specific enzymes responsible for this transformation have not been definitively identified, it is known to be an oxidative process.[10]

Metabolic conversion of Dasatinib to Dasatinib M6.

Experimental Protocols

In Vitro Metabolism for M6 Formation

The generation of Dasatinib M6 for characterization studies can be achieved through in vitro metabolism using human liver microsomes (HLMs).[10][11]

Materials:

-

Dasatinib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., a stable isotope-labeled Dasatinib)

Procedure:

-

Prepare a stock solution of Dasatinib in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the Dasatinib working solution to the incubation mixture.

-

Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the sample to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

Workflow for in vitro formation of Dasatinib M6.

Analytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Dasatinib M6. The following provides a general framework for such a method.[9][12][13]

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

Mass Spectrometric Conditions:

-

Ionization: Positive electrospray ionization (ESI+) is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-

MRM Transition: A specific precursor ion to product ion transition for Dasatinib M6 would need to be optimized. Based on its structure, the precursor ion would be m/z 502.2 [M+H]⁺. Product ions would be determined through infusion experiments with a purified standard.

Sample Preparation:

-

Protein precipitation with a cold organic solvent like acetonitrile is a common and effective method for extracting Dasatinib and its metabolites from biological matrices.

Conclusion

The chemical characterization of Dasatinib M6 is a critical component in understanding the overall disposition and metabolic fate of Dasatinib. This guide has summarized the key chemical and physical properties of this carboxylic acid metabolite and outlined the experimental protocols necessary for its generation and analysis. Further research to obtain detailed experimental spectroscopic data and to fully elucidate the enzymatic pathways involved in its formation will provide a more complete picture of the role of Dasatinib M6 in the pharmacology of Dasatinib.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dasatinib metabolite M6 | TargetMol [targetmol.com]

- 4. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. HPLC-MS method for the simultaneous quantification of the antileukemia drugs imatinib, dasatinib and nilotinib in human peripheral blood mononuclear cell (PBMC). [iris.unito.it]

- 13. Simultaneous Determination of Imatinib, Dasatinib, and Nilotinib by Liquid Chromatography-Tandem Mass Spectrometry and … [ouci.dntb.gov.ua]

In Vitro Generation of Dasatinib Metabolite M6: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, a potent tyrosine kinase inhibitor, undergoes extensive metabolism in humans. One of its significant metabolites is M6, a carboxylic acid derivative formed through the oxidation of the N-hydroxyethyl side chain. Unlike many of Dasatinib's other metabolites, the generation of M6 is not primarily mediated by cytochrome P450 enzymes but rather by cytosolic oxidoreductases.[1][2][3] This technical guide provides a comprehensive overview of the methodologies for the in vitro generation of Dasatinib metabolite M6 in human liver subcellular fractions. It includes detailed experimental protocols, a summary of available quantitative metabolic data, and visualizations of the metabolic pathway and experimental workflow to facilitate a deeper understanding for researchers in drug metabolism and pharmacokinetics.

Introduction to Dasatinib Metabolism

Dasatinib is a second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its pharmacokinetic profile is characterized by extensive hepatic metabolism, leading to several metabolites, including M4, M5, M6, M20, and M24.[2] While CYP3A4 is the primary enzyme responsible for the formation of many of these metabolites[1][3], the biotransformation to M6 (Dasatinib carboxylic acid) follows a distinct pathway involving cytosolic enzymes.[1][2][3] Understanding the in vitro conditions for generating M6 is crucial for comprehensive metabolic profiling and for investigating potential drug-drug interactions.

Dasatinib Metabolic Pathways

The metabolism of Dasatinib is complex, involving multiple enzymatic systems. The formation of M6 is a two-step oxidation process of the N-hydroxyethyl side chain, catalyzed by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).

Metabolic pathway of Dasatinib to M6.

Quantitative Data on Dasatinib Metabolism

| Metabolite | Formation Pathway | Enzyme(s) | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |

| M4 | N-dealkylation | CYP3A4 | - | - | 52 | [3] |

| M5 | N-oxidation | FMO3 | - | - | 14 | [3] |

| M20 | Hydroxylation | CYP3A4 | - | - | 274 | [3] |

| M24 | Hydroxylation | CYP3A4 | - | - | 20 | [3] |

| M6 | Alcohol Oxidation | Cytosolic Oxidoreductase | Not Reported | Not Reported | Not Reported |

Note: The provided intrinsic clearance values for M4, M5, M20, and M24 were determined using human liver microsomes. The kinetic parameters for M6 formation would require experiments with human liver S9 fraction or a combination of cytosol and microsomes.

Experimental Protocols

The in vitro generation of this compound requires the presence of cytosolic enzymes. Therefore, the use of human liver S9 fraction, which contains both microsomal and cytosolic enzymes, is recommended.

Materials and Reagents

-

Dasatinib

-

Dasatinib-M6 reference standard

-

Pooled human liver S9 fraction (e.g., from a reputable commercial supplier)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Nicotinamide adenine (B156593) dinucleotide phosphate, oxidized form (NADP+)

-

Nicotinamide adenine dinucleotide, oxidized form (NAD+)

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (e.g., a structurally related compound not present in the incubation)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

Experimental Workflow

Workflow for in vitro generation of M6.

Incubation Procedure

-

Prepare a cofactor regenerating system:

-

Prepare a stock solution containing:

-

1.3 mM NADP+

-

1.3 mM NAD+

-

3.3 mM Glucose-6-phosphate

-

0.4 U/mL Glucose-6-phosphate dehydrogenase

-

3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

-

-

-

Prepare the incubation mixture:

-

In a 96-well plate, add the required volume of 100 mM potassium phosphate buffer (pH 7.4).

-

Add the desired volume of human liver S9 fraction to achieve a final protein concentration of 0.5-1.0 mg/mL.

-

Add the Dasatinib stock solution to achieve the desired final concentration (e.g., 1 µM for initial screening). It is advisable to test a range of concentrations to determine kinetic parameters.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the reaction:

-

Add the cofactor regenerating system to the wells to initiate the metabolic reaction. The final volume of the incubation is typically 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction termination:

-

At each time point, terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing an appropriate internal standard.

-

-

Sample processing:

-

Centrifuge the plate at 4°C for 15 minutes at a high speed (e.g., 3000 x g) to precipitate the protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the quantification of Dasatinib and its metabolite M6.

-

Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended. Multiple Reaction Monitoring (MRM) is used for quantification.

-

Dasatinib MRM transition: m/z 488.1 -> 401.1

-

Dasatinib-M6 MRM transition: m/z 502.1 -> 415.1

-

Note: These transitions may need to be optimized on the specific instrument used.

-

-

Quantification: A standard curve should be prepared using the reference standards for Dasatinib and M6 in the same matrix as the samples (incubation buffer with quenched S9).

Conclusion

The in vitro generation of this compound is achievable using human liver S9 fractions, which provide the necessary cytosolic enzymes. This technical guide outlines a robust experimental protocol for this purpose. While specific kinetic data for M6 formation is currently limited in the literature, the provided methodology can be employed by researchers to determine these parameters. A thorough understanding of the formation of all major metabolites, including M6, is essential for a complete characterization of Dasatinib's metabolic profile and its potential for drug-drug interactions.

References

- 1. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Discovery and Identification of Dasatinib M6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib (B193332), a potent second-generation tyrosine kinase inhibitor, undergoes extensive metabolism, leading to the formation of several metabolites. Among these, Dasatinib M6, also known as Dasatinib carboxylic acid, is a significant oxidative metabolite. This technical guide provides an in-depth overview of the discovery, identification, and characterization of Dasatinib M6. It details the enzymatic pathways responsible for its formation, the experimental protocols used for its identification, and the analytical techniques employed for its quantification. This document synthesizes key findings from pivotal studies to offer a comprehensive resource for professionals in the field of drug metabolism and pharmacokinetics.

Introduction to Dasatinib Metabolism

Dasatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its pharmacokinetic profile is characterized by extensive metabolism, primarily in the liver. In vivo studies have demonstrated that following oral administration, a significant portion of dasatinib is converted into various metabolites. The primary oxidative metabolites identified are M4 (N-dealkylation), M5 (N-oxidation), M20 and M24 (hydroxylation), and M6 (carboxylic acid formation).[1] While cytochrome P450 3A4 (CYP3A4) and flavin-containing monooxygenase 3 (FMO3) are responsible for the formation of most of these metabolites, the biotransformation pathway leading to Dasatinib M6 is distinct.[1]

The Metabolic Pathway of Dasatinib to M6

The formation of Dasatinib M6 involves the oxidation of the terminal hydroxyl group of the N-hydroxyethylpiperazine side chain of dasatinib to a carboxylic acid. Unlike other primary oxidative metabolites of dasatinib, this conversion is not catalyzed by microsomal enzymes such as CYPs. Instead, in vitro studies have unequivocally demonstrated that Dasatinib M6 is formed by a cytosolic oxidoreductase.[1] It has been suggested that an NAD-dependent alcohol or aldehyde dehydrogenase may be the specific enzyme responsible for this metabolic step.[2]

Signaling Pathway Diagram

Caption: Metabolic conversion of Dasatinib to its M6 metabolite.

Experimental Protocols for Identification and Characterization

The identification of the enzymes and pathways involved in Dasatinib M6 formation relied on a series of meticulously designed in vitro experiments.

In Vitro Incubation for Metabolite Identification

Objective: To determine the subcellular fraction and enzyme families responsible for the formation of Dasatinib metabolites.

Materials:

-

[14C]-labeled and non-radiolabeled Dasatinib

-

Human liver microsomes (HLM)

-

Human liver cytosol (HLC)

-

cDNA-expressed human CYP enzymes and FMO3

-

NADPH regenerating system

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Selective chemical and antibody inhibitors for CYP enzymes

Protocol:

-

Incubation Setup: Prepare incubation mixtures containing either HLM (1 mg/mL) or HLC (1 mg/mL) in potassium phosphate buffer.

-

Substrate Addition: Add Dasatinib (radiolabeled or non-radiolabeled) to the incubation mixtures at a final concentration typically ranging from 1 to 50 µM.

-

Cofactor Initiation: For microsomal incubations, initiate the reaction by adding an NADPH regenerating system. For cytosolic incubations, add NAD+.

-

Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug and its metabolites.

Expected Outcome: The formation of M4, M5, M20, and M24 would be observed in incubations with HLM and specific recombinant enzymes, while the formation of M6 would be predominantly or exclusively detected in incubations containing HLC.

Analytical Method: LC-MS/MS for Metabolite Quantification

Objective: To separate, detect, and quantify Dasatinib and its metabolites in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Typical LC Conditions:

-

Column: C18 reverse-phase column (e.g., Luna phenyl-hexyl, 50 x 2.0 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

Typical MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Dasatinib: m/z 488.2 → 401.1

-

Dasatinib M6 (Proposed): The precursor ion would be [M+H]+ at m/z 502.1. The product ion would likely result from the fragmentation of the molecule, with a common loss being the piperazineacetic acid side chain or cleavage around the amide bond. The exact transition would be optimized experimentally.

-

Experimental Workflow Diagram

Caption: General workflow for the quantitative analysis of Dasatinib M6.

Quantitative Data and Characterization

While specific enzyme kinetics for the formation of Dasatinib M6 have not been detailed in published literature, comprehensive kinetic data for other major metabolites formed in human liver microsomes have been determined.[1] This information is crucial for understanding the overall metabolic profile of Dasatinib.

Table 1: Enzyme Kinetics of Dasatinib Metabolite Formation in HLM

| Metabolite | Formation Pathway | Primary Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |

| M4 | N-dealkylation | CYP3A4 | 13.5 | 702 | 52 |

| M5 | N-oxidation | FMO3 | 28.5 | 399 | 14 |

| M20 | Hydroxylation | CYP3A4 | 2.0 | 548 | 274 |

| M24 | Hydroxylation | CYP3A4 | 11.5 | 230 | 20 |

Data sourced from Wang et al., Drug Metabolism and Disposition, 2008.[1]

In human plasma, Dasatinib remains the major drug-related component. However, its metabolites, including M6, contribute significantly to the total circulating drug-related material.[3] At 2 hours post-dose, dasatinib accounted for approximately 25% of the total radioactivity in plasma, indicating extensive and rapid metabolism.[3] Although pharmacologically active, the in vivo exposures of M4, M5, M6, M20, and M24, in conjunction with their cellular IC50 values for Src and Bcr-Abl kinase inhibition, suggest that these metabolites are not expected to make a significant contribution to the overall in vivo activity of the drug.[3]

Table 2: Summary of Analytical Methods for Dasatinib and Metabolites

| Analytical Method | Sample Matrix | Sample Preparation | Key Instrumentation | Linearity Range (Dasatinib) | Reference |

| RP-HPLC-UV | Human Plasma | Protein Precipitation | HPLC with UV detection | 5-300 ng/mL | [4] |

| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | HPLC, Triple Quadrupole MS | 1-98 ng/mL | [5] |

| LC-MS/MS | Human Plasma | Protein Precipitation | UPLC, Triple Quadrupole MS | 1-400 ng/mL | Application Note |

Conclusion

The discovery and identification of Dasatinib M6 have been pivotal in elucidating the complete metabolic profile of dasatinib. The characterization of its formation via a cytosolic oxidoreductase highlights a metabolic pathway distinct from the CYP-mediated transformations of other major metabolites. The detailed experimental protocols and analytical methodologies described herein provide a framework for the continued study of drug metabolism. While Dasatinib M6 is not considered a major contributor to the parent drug's efficacy, a thorough understanding of its formation and clearance is essential for a comprehensive safety and drug-drug interaction assessment. This technical guide serves as a consolidated resource for researchers and scientists dedicated to advancing the field of drug development.

References

- 1. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. scielo.br [scielo.br]

Preliminary Biological Activity Screening of Dasatinib M6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor (TKI) utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Its mechanism of action involves the inhibition of multiple kinases, primarily BCR-ABL and the SRC family of kinases, thereby impeding the signaling pathways that drive malignant cell proliferation and survival.[2][3] Following administration, Dasatinib undergoes extensive metabolism, giving rise to several metabolites. Among these is Dasatinib M6, an oxidative metabolite also known as Dasatinib carboxylic acid.[4] This technical guide provides an in-depth overview of the preliminary biological activity screening of Dasatinib M6, summarizing its known activity, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Summary of Biological Activity

Dasatinib M6 is considered a minor circulating metabolite of Dasatinib.[2] In vivo and in vitro studies have indicated that Dasatinib M6 possesses significantly lower pharmacological activity compared to the parent compound. It is reported to be more than 10 times less active than Dasatinib.[2] While specific IC50 values for Dasatinib M6 against various kinases are not widely published in public literature, studies have concluded that its contribution to the overall in vivo activity of Dasatinib is not significant.[1]

Data Presentation

Due to the limited publicly available quantitative data for Dasatinib M6, this table provides a comparative summary of its activity relative to Dasatinib, based on available scientific literature.

| Compound | Target Kinases | Reported In Vitro Activity | Significance |

| Dasatinib | BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, PDGFRβ | High potency, with IC50 values typically in the low nanomolar range. | Primary contributor to clinical efficacy. |

| Dasatinib M6 | Presumed to be similar to Dasatinib | >10 times less active than Dasatinib.[2] Not expected to contribute significantly to in vivo activity.[1] | Minor contributor to the overall pharmacological profile. |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary biological activity screening of a tyrosine kinase inhibitor metabolite like Dasatinib M6.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the activity of specific kinases.

Objective: To quantify the concentration of Dasatinib M6 required to inhibit 50% of the activity (IC50) of target kinases (e.g., BCR-ABL, SRC).

Materials:

-

Recombinant human kinase enzymes (e.g., Abl, Src)

-

Kinase-specific peptide substrate

-

Dasatinib M6 (test compound) and Dasatinib (positive control)

-

ATP (Adenosine Triphosphate), typically radiolabeled ([γ-³²P]ATP) or modified for non-radioactive detection

-

Assay buffer (containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

-

96-well or 384-well plates

-

Phosphocellulose paper or other capture membrane (for radiometric assays)

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Prepare a serial dilution of Dasatinib M6 and Dasatinib in the assay buffer.

-

In the wells of the assay plate, add the recombinant kinase enzyme.

-

Add the serially diluted compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the kinase and compound mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays or phosphoric acid for radiometric assays).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol for signal detection using a plate reader.

-

Plot the percentage of kinase inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (XTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of Dasatinib M6 that reduces the viability of cancer cell lines (e.g., K562 for CML) by 50% (GI50).

Materials:

-

Cancer cell line (e.g., K562, Ba/F3 BCR-ABL)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Dasatinib M6 and Dasatinib

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

-

Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Prepare a serial dilution of Dasatinib M6 and Dasatinib in the cell culture medium.

-

Treat the cells with the serially diluted compounds. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add the XTT labeling mixture to each well and incubate for a further 2-4 hours. During this time, metabolically active cells will reduce the XTT to a colored formazan (B1609692) product.

-

Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a spectrophotometer. A reference wavelength of 650 nm is typically used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log concentration of the compound to determine the GI50 value.

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of a compound on the phosphorylation status of key proteins in a signaling pathway, providing mechanistic insights.

Objective: To determine if Dasatinib M6 inhibits the phosphorylation of downstream targets of BCR-ABL and SRC, such as CrkL and STAT5.

Materials:

-

Cancer cell line

-

Dasatinib M6 and Dasatinib

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for phosphorylated and total forms of target proteins, e.g., p-CrkL, CrkL, p-STAT5, STAT5)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat the cancer cells with various concentrations of Dasatinib M6 and Dasatinib for a defined period.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-CrkL) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin, GAPDH).

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of Dasatinib in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

Unraveling the Structure of Dasatinib Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Dasatinib (B193332) carboxylic acid, a major oxidative metabolite of the tyrosine kinase inhibitor Dasatinib. We delve into the metabolic pathway of its formation, detail the analytical techniques employed for its characterization, and present a logical workflow for its structural confirmation. This document synthesizes available data to offer a detailed understanding for researchers in drug metabolism, analytical chemistry, and oncology.

Introduction

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases, and is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Following administration, Dasatinib undergoes extensive metabolism, leading to the formation of several metabolites.[2] One of the prominent circulating metabolites is Dasatinib carboxylic acid, also known as M6.[2] Understanding the precise chemical structure of this metabolite is paramount for a complete comprehension of Dasatinib's pharmacokinetic profile, its potential pharmacological activity, and any associated toxicities. This guide outlines the scientific journey to elucidate the structure of Dasatinib carboxylic acid.

Metabolic Pathway of Dasatinib to Dasatinib Carboxylic Acid

Dasatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the principal enzyme involved.[3] The formation of Dasatinib carboxylic acid (M6) is an oxidative process. The proposed metabolic pathway suggests that Dasatinib is first hydroxylated to form a hydroxymethyl metabolite (M24), which is subsequently oxidized to the corresponding carboxylic acid (M6).[2]

References

- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and disposition of dasatinib after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Dasatinib M6: A Minor Circulating Metabolite in Plasma - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332), a potent oral tyrosine kinase inhibitor, is a cornerstone in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy is primarily attributed to the inhibition of the BCR-ABL fusion protein and the SRC family of kinases. Following administration, dasatinib undergoes extensive metabolism, leading to the formation of several metabolites. Among these, Dasatinib M6, also known as dasatinib carboxylic acid, has been identified as a minor circulating metabolite in plasma. This technical guide provides an in-depth overview of Dasatinib M6, focusing on its quantitative presence in plasma, the experimental protocols for its analysis, and its position within the broader metabolic and signaling pathways of dasatinib.

Quantitative Data on Dasatinib and its Metabolites

Dasatinib is the principal active component found in plasma following oral administration. However, a significant portion of the drug is metabolized, giving rise to various circulating metabolites. While quantitative data for some major metabolites are available, Dasatinib M6 is consistently characterized as a minor component.

Table 1: Circulating Metabolites of Dasatinib in Human Plasma

| Metabolite | Formation Pathway | Relative Plasma Exposure (as % of Dasatinib AUC) | Pharmacological Activity |

| Dasatinib | - | 100% | Potent inhibitor of BCR-ABL and SRC family kinases |

| M4 (N-dealkylated) | CYP3A4-mediated N-dealkylation | ~5%[1] | Equipotent to dasatinib[1] |

| M5 (N-oxide) | FMO3-mediated N-oxidation | Minor circulating metabolite | >10 times less active than dasatinib |

| M6 (Carboxylic acid) | Cytosolic oxidoreductase-mediated oxidation[1] | Minor circulating metabolite | >10 times less active than dasatinib |

| M20 (Hydroxylated) | CYP3A4-mediated hydroxylation | Major circulating metabolite | Less active than dasatinib |

| M24 (Hydroxylated) | CYP3A4-mediated hydroxylation | Major circulating metabolite | Less active than dasatinib |

AUC: Area Under the Curve, representing total drug exposure over time. Data compiled from multiple sources indicating the relative abundance and activity.

It is important to note that while precise percentage of AUC values for M6 are not consistently reported in the literature, it is well-established as a minor metabolite with significantly lower pharmacological activity compared to the parent drug, dasatinib.[1]

Experimental Protocols

The quantification of dasatinib and its metabolites in plasma is crucial for pharmacokinetic and therapeutic drug monitoring studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. The following protocol provides a detailed methodology that can be adapted for the specific quantification of Dasatinib M6.

Protocol: Quantification of Dasatinib and its Metabolites in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled version of dasatinib).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography (LC)

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for dasatinib, its metabolites (including M6), and the internal standard need to be optimized. For Dasatinib, a common transition is m/z 488.1 -> 401.1. The specific transition for M6 would need to be determined based on its molecular weight and fragmentation pattern.

-

Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

4. Data Analysis

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

-

The concentration of the analyte in the unknown plasma samples is then determined from this calibration curve.

Visualizations

Signaling Pathway Inhibition by Dasatinib

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The primary targets are the BCR-ABL fusion protein in CML and Ph+ ALL, and the SRC family of kinases.

Dasatinib's primary mechanism of action.

Metabolic Pathway of Dasatinib

Dasatinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and other enzymes, leading to the formation of various metabolites, including M6.

Simplified metabolic pathway of Dasatinib.

Experimental Workflow for Metabolite Quantification

The following diagram illustrates the typical workflow for quantifying dasatinib and its metabolites from plasma samples.

Workflow for Dasatinib metabolite analysis.

Conclusion

Dasatinib M6 is a minor circulating oxidative metabolite of dasatinib in human plasma. Its pharmacological activity is significantly lower than that of the parent compound. While precise quantitative plasma concentrations are not extensively documented, its classification as a minor metabolite is consistent across the literature. The analytical methods for the quantification of dasatinib and its major metabolites, primarily based on LC-MS/MS, provide a robust framework that can be readily adapted for the specific measurement of Dasatinib M6 in clinical and research settings. Understanding the complete metabolic profile of dasatinib, including its minor metabolites, is essential for a comprehensive assessment of its disposition and potential for drug-drug interactions.

References

A Deep Dive into the Oxidative Metabolism of Dasatinib: Pathways, Bioactivation, and Experimental Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent second-generation tyrosine kinase inhibitor (TKI) utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[1][2] The clinical efficacy and safety profile of Dasatinib are intrinsically linked to its extensive metabolism, which is predominantly oxidative. A thorough understanding of these metabolic pathways is crucial for predicting drug-drug interactions, understanding potential toxicities, and guiding the development of safer, more effective analogs. This technical guide provides a comprehensive overview of the foundational research on Dasatinib's oxidative metabolism, detailing the primary enzymatic pathways, presenting key quantitative data, outlining experimental protocols, and visualizing the core metabolic transformations.

Primary Oxidative Metabolism Pathways

Dasatinib undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 3A4 (CYP3A4), with less than 20% of an oral dose being excreted as the unchanged parent drug.[3][4] Flavin-containing monooxygenase 3 (FMO3) and a cytosolic oxidoreductase also play significant roles in its biotransformation.[2][5] The main oxidative metabolic routes include N-dealkylation, N-oxidation, and hydroxylation, leading to the formation of several key metabolites.[2][6]

Cytochrome P450 3A4 (CYP3A4) Mediated Metabolism

CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Dasatinib, accounting for approximately 80-92% of its metabolic clearance.[3][7][8] This enzyme catalyzes the formation of three major metabolites:

-

M4 (N-dealkylation): This active metabolite, which shows antiproliferative activity similar to the parent drug, is formed through the N-dealkylation of the hydroxyethylpiperazine side chain.[2][5][6] Although active, it only constitutes about 5% of the Dasatinib area under the curve (AUC).[2]

-

M20 and M24 (Hydroxylation): These metabolites are formed by the hydroxylation of Dasatinib.[5][6] The formation of M20 has been shown to be more efficient in vitro compared to other metabolites.[5]

Flavin-Containing Monooxygenase 3 (FMO3)

FMO3 is primarily responsible for the N-oxidation of Dasatinib, leading to the formation of the M5 metabolite.[5][6]

Cytosolic Oxidoreductase

The M6 metabolite, a carboxylic acid, is formed via oxidation of the N-hydroxyethyl side chain, a reaction catalyzed by a cytosolic oxidoreductase.[4][5]

The primary oxidative metabolism pathways are illustrated in the diagram below.

Figure 1: Primary Oxidative Metabolic Pathways of Dasatinib.

Bioactivation and Reactive Metabolite Formation

A critical aspect of Dasatinib's metabolism is its bioactivation by CYP3A4 into chemically reactive intermediates. This process can lead to mechanism-based inactivation of CYP3A4 and the formation of protein adducts, which have been implicated in drug-related adverse effects.[9]

The major bioactivation pathway involves hydroxylation at the para-position of the 2-chloro-6-methylphenyl ring, followed by further oxidation to form a reactive para-quinoneimine intermediate .[1][9] This is considered the primary pathway for bioactivation. A minor pathway involves the oxidation of the methyl group to form a reactive ortho-imine-methide intermediate .[1][9] These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, or be detoxified by conjugation with glutathione (B108866) (GSH).[9] The formation of Dasatinib-GSH adducts has been observed in vitro in human liver microsomal incubations.[1][9]

This bioactivation has significant clinical implications, as it can lead to drug-drug interactions when Dasatinib is co-administered with other CYP3A4 substrates.[9]

References

- 1. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Identification of the human enzymes involved in the oxidative metabolism of dasatinib: an effective approach for determining metabolite formation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. A physiologically‐based pharmacokinetic precision dosing approach to manage dasatinib drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of drug–drug interaction potential mediated by transporters between dasatinib and metformin, pravastatin, and rosuvastatin using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Dasatinib and its M6 Metabolite in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the tyrosine kinase inhibitor Dasatinib (B193332) and its major oxidative metabolite, M6 (Dasatinib carboxylic acid), in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard ensures accuracy and precision.

Introduction

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases. It is a second-generation therapeutic agent approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL), particularly for patients who are resistant or intolerant to imatinib.

The metabolic fate of Dasatinib is a critical aspect of its pharmacology. Dasatinib is extensively metabolized in the liver, primarily by CYP3A4 enzymes, leading to the formation of several metabolites. One of the significant oxidative metabolites is M6, also known as Dasatinib carboxylic acid. Although Dasatinib is the primary active component, understanding the formation and clearance of its metabolites is crucial for a comprehensive pharmacokinetic assessment. Monitoring the levels of both the parent drug and its M6 metabolite can provide valuable insights into individual patient metabolism, potential drug-drug interactions, and overall drug exposure.

This document provides a detailed protocol for the simultaneous quantification of Dasatinib and its M6 metabolite in human plasma using a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents

-

Dasatinib reference standard

-

Dasatinib M6 (Dasatinib carboxylic acid) reference standard

-

Dasatinib-d8 (internal standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (K2EDTA)

Standard Solutions and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dasatinib, Dasatinib M6, and Dasatinib-d8 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of Dasatinib and Dasatinib M6 in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a 100 ng/mL solution of Dasatinib-d8 in 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations).

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (Dasatinib-d8).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS)

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for each analyte are monitored.

Data Presentation

The following tables summarize the mass spectrometry parameters and representative pharmacokinetic data for Dasatinib and its M6 metabolite.

Table 1: Optimized Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Dasatinib | 488.2 | 401.1 | 40 | 25 |

| Dasatinib M6 | 502.0 | 415.0 | 45 | 28 |

| Dasatinib-d8 (IS) | 496.2 | 401.1 | 40 | 25 |

Table 2: Representative Quantitative Data in Human Plasma

This table presents the relative abundance of Dasatinib and its metabolites in human plasma 2 hours after a single oral administration of [14C]dasatinib, indicating the significant contribution of metabolites to the total drug-related components[1].

| Compound | Percentage of Total Radioactivity in Plasma at 2 hours |

| Dasatinib | 25% |

| Metabolites (including M4, M5, M6, M20, M24) | 75% |

Mandatory Visualizations

References

Validated Bioanalytical Assay for Dasatinib M6 in Human Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib (B193332) is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] The drug undergoes extensive metabolism in humans, leading to the formation of several metabolites.[3][4][5] One of these is the carboxylic acid metabolite, Dasatinib M6.[3][4] Although Dasatinib is the primary active component, understanding the pharmacokinetic profile of its major metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy. This document provides a detailed application note and protocol for a validated bioanalytical assay for the quantification of Dasatinib M6 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Dasatinib is primarily metabolized by CYP3A4 to form oxidative metabolites.[3][6] The formation of Dasatinib M6, a carboxylic acid derivative, is attributed to a cytosolic oxidoreductase.[3] While several methods exist for the quantification of Dasatinib and its active metabolites, this protocol focuses on the specific validation parameters and procedures for accurately measuring Dasatinib M6 levels in human plasma.

Signaling Pathway of Dasatinib Metabolism

Caption: Metabolic pathway of Dasatinib.

Experimental Workflow

Caption: Bioanalytical workflow for Dasatinib M6.

Quantitative Data Summary

A validated LC-MS/MS assay for the simultaneous determination of dasatinib and its active metabolites has demonstrated high precision and accuracy.[7] The following tables summarize the typical validation parameters for a bioanalytical method for Dasatinib M6 in human plasma, based on established methods for Dasatinib and its metabolites.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Analyte | Dasatinib M6 |

| Internal Standard | Dasatinib-d8 |

| Calibration Range | 1.00 - 1000 ng/mL[7] |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |

| LLOQ | 1.00 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3.00 | < 5.3[7] | 91.0 - 109.0[7] | < 5.3[7] | 91.0 - 109.0[7] |

| Mid QC | 500 | < 5.3[7] | 91.0 - 109.0[7] | < 5.3[7] | 91.0 - 109.0[7] |

| High QC | 800 | < 5.3[7] | 91.0 - 109.0[7] | < 5.3[7] | 91.0 - 109.0[7] |

Table 3: Recovery and Matrix Effect

| Parameter | Dasatinib M6 |

| Mean Extraction Recovery | > 79%[7] |

| Matrix Effect | Minimal with internal standard normalization[7] |

Table 4: Stability

| Stability Condition | Duration | Result |

| Bench-top (Room Temp) | At least 22 hours[7] | Stable |

| Freeze-Thaw Cycles | At least 6 cycles[7] | Stable |

| Long-term (-20°C) | At least 123 days[7] | Stable |

Experimental Protocols

Materials and Reagents

-

Dasatinib M6 reference standard

-

Dasatinib-d8 (Internal Standard)

-

Human plasma (K2EDTA)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (Ultrapure, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation/liquid-liquid extraction reagents.

Sample Preparation (Solid Phase Extraction - SPE)

-

Thaw human plasma samples and quality controls at room temperature.

-

To 100 µL of plasma, add 25 µL of internal standard working solution (e.g., 100 ng/mL Dasatinib-d8 in methanol).

-

Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE plate (e.g., Oasis HLB 96-well plate) with 1 mL of methanol followed by 1 mL of water.[7]

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the wells with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography (LC) Conditions

-

LC System: UPLC or HPLC system

-

Column: Luna phenyl-hexyl analytical column or equivalent (e.g., Waters Atlantis dC18, 75 × 4.6 mm, 3.5 µm).[7][8]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Isocratic or a suitable gradient to separate M6 from other metabolites. For example, an isocratic elution with 60:40 (v/v) methanol:water containing 0.1% formic acid.[8]

-

Flow Rate: 0.7 mL/min[8]

-

Injection Volume: 5-20 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[7][8]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-